N-Methylnaphthalene-1-carbothioamide
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Overview
Description
N-Methylnaphthalene-1-carbothioamide is an organosulfur compound with the molecular formula C12H11NS It is a derivative of naphthalene, where a methyl group and a carbothioamide group are attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylnaphthalene-1-carbothioamide typically involves the reaction of naphthalene-1-carbothioamide with methylating agents. One common method is the reaction of naphthalene-1-carbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methylnaphthalene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-Methylnaphthalene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-Methylnaphthalene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carbothioamide: The parent compound without the methyl group.
Naphthalene-1,4-dithiocarboxamide: A derivative with two carbothioamide groups.
N-Methylpiperidine-1-carbothioamide: A structurally related compound with a piperidine ring.
Uniqueness
N-Methylnaphthalene-1-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the naphthalene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62659-24-9 |
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Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
N-methylnaphthalene-1-carbothioamide |
InChI |
InChI=1S/C12H11NS/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) |
InChI Key |
PYILLLQBUPPXDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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